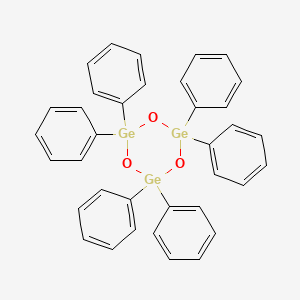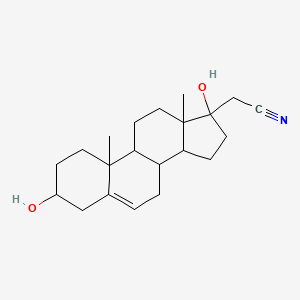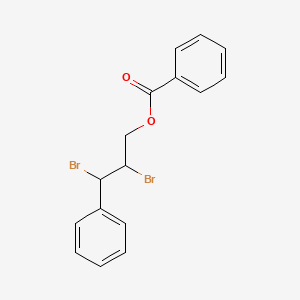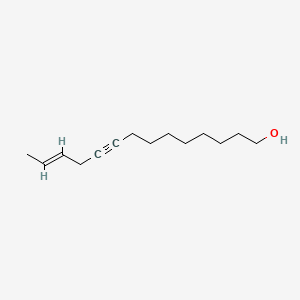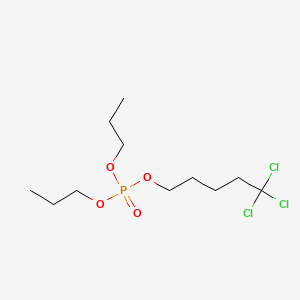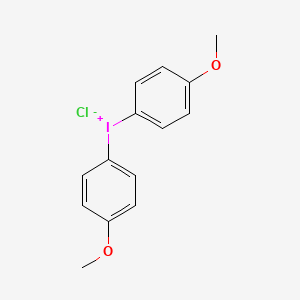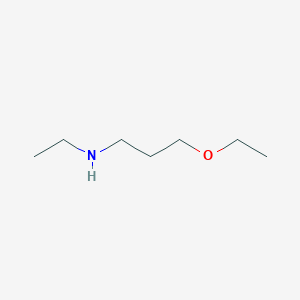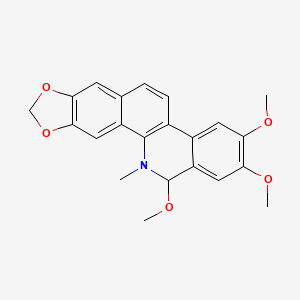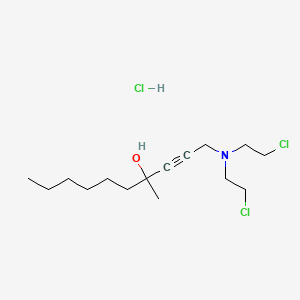
4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including a methyl group, bis(2-chloroethyl)amino group, and a decyn-4-ol moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the alkylation of an amine with 2-chloroethyl chloride, followed by the introduction of a decyn-4-ol group through a coupling reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The compound’s unique structure allows it to modulate specific pathways and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(bis(2-chloroethyl)amino)-2-butyn-4-ol hydrochloride
- 4-Methyl-1-(bis(2-chloroethyl)amino)-2-hexyn-4-ol hydrochloride
- 4-Methyl-1-(bis(2-chloroethyl)amino)-2-octyn-4-ol hydrochloride
Highlighting Uniqueness
Compared to similar compounds, 4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride stands out due to its longer carbon chain, which can influence its chemical reactivity and biological activity. The presence of the decyn-4-ol moiety also adds to its unique properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
40415-93-8 |
|---|---|
Molecular Formula |
C15H28Cl3NO |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
1-[bis(2-chloroethyl)amino]-4-methyldec-2-yn-4-ol;hydrochloride |
InChI |
InChI=1S/C15H27Cl2NO.ClH/c1-3-4-5-6-8-15(2,19)9-7-12-18(13-10-16)14-11-17;/h19H,3-6,8,10-14H2,1-2H3;1H |
InChI Key |
XHRRYRFUECWOTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C#CCN(CCCl)CCCl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


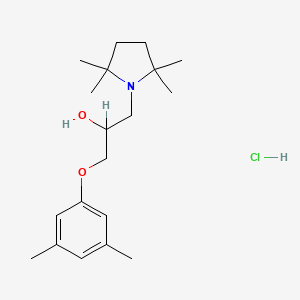
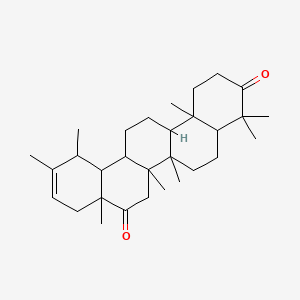
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
